(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Lipophilicity Drug design Permeability

(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid (CAS 1704121-04-9, molecular formula C₁₆H₂₀BNO₄S, MW 333.21 g/mol) is a polyfunctional aryl boronic acid that integrates three pharmacophoric elements: a naphthalene core, a tertiary 4-methylpiperidine-1-sulfonyl substituent, and a reactive boronic acid group. The compound serves as both a Suzuki–Miyaura cross-coupling building block for constructing biaryl architectures and a non-peptide scaffold inspired by aromatic sulfonyl naphthalene-based 20S proteasome inhibitors.

Molecular Formula C16H20BNO4S
Molecular Weight 333.2 g/mol
CAS No. 1704121-04-9
Cat. No. B1408100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
CAS1704121-04-9
Molecular FormulaC16H20BNO4S
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCC(CC3)C)(O)O
InChIInChI=1S/C16H20BNO4S/c1-12-8-10-18(11-9-12)23(21,22)16-7-6-15(17(19)20)13-4-2-3-5-14(13)16/h2-7,12,19-20H,8-11H2,1H3
InChIKeyJKKZHTWNWDESDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid (CAS 1704121-04-9): A Dual-Function Naphthalene Sulfonamide Boronic Acid Building Block for Cross-Coupling and Protease-Targeted Discovery


(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid (CAS 1704121-04-9, molecular formula C₁₆H₂₀BNO₄S, MW 333.21 g/mol) is a polyfunctional aryl boronic acid that integrates three pharmacophoric elements: a naphthalene core, a tertiary 4-methylpiperidine-1-sulfonyl substituent, and a reactive boronic acid group. The compound serves as both a Suzuki–Miyaura cross-coupling building block for constructing biaryl architectures and a non-peptide scaffold inspired by aromatic sulfonyl naphthalene-based 20S proteasome inhibitors [1]. Its computed LogP of 2.82, fraction sp³ (Fsp³) of 0.375, and two hydrogen bond donors distinguish it within the naphthalene boronic acid chemical space, positioning it for applications in medicinal chemistry, chemical biology probe development, and diversity-oriented synthesis .

Why (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid Cannot Be Replaced by Simpler Naphthalene or Phenyl Boronic Acids in Structure-Focused Procurement


Generic substitution with naphthalen-1-ylboronic acid (CAS 13922-41-3) or phenyl sulfonamide boronic acid analogs (e.g., CAS 1449132-62-0) overlooks quantifiable differences in lipophilicity, three-dimensional complexity, and hydrogen-bonding architecture that dictate performance in both synthetic and biological contexts. The naphthalene core provides extended π-surface area and intrinsic fluorescence absent in phenyl analogs, while the tertiary 4-methylpiperidine sulfonamide group imparts a balanced LogP (2.82 vs. 1.82 for the phenyl analog) and an intermediate Fsp³ (0.375) that is not replicated by dimethylamine (Fsp³ 0.167) or cyclopropylamine (Fsp³ 0.231) congeners . These differences directly impact membrane permeability, aqueous solubility, and target-binding topology—meaning that substitution without matched physicochemical characterization introduces uncontrolled variables into SAR studies and reaction optimization workflows. Note: High-strength head-to-head biological data for this exact compound remain limited in the peer-reviewed literature; the differentiation evidence below relies on vendor-certified physicochemical measurements and class-level scaffold inference from structurally proximal proteasome inhibitor chemotypes [1].

Quantitative Differentiation Evidence for (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid Versus Closest Structural Analogs


LogP Elevation of +1.00 Units Versus the Phenyl Core Analog Enhances Predicted Membrane Permeability

The target compound exhibits a computed LogP of 2.82, which is 1.00 log unit higher than the phenyl-core analog (4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS 1449132-62-0) at LogP 1.82, both measured under the same vendor's computational protocol . This LogP elevation places the compound within the optimal range (2–5) for balanced passive membrane permeability and aqueous solubility, a critical window for CNS drug discovery and cellular probe design.

Lipophilicity Drug design Permeability

Fsp³ of 0.375 Outperforms Dimethylamine and Cyclopropylamine Naphthalene Analogs in Three-Dimensional Complexity

The target compound's fraction of sp³-hybridized carbons (Fsp³) is 0.375, derived from the 4-methylpiperidine ring. This is 2.25-fold higher than the N,N-dimethyl analog (Fsp³ = 0.167) and 1.62-fold higher than the N-cyclopropyl analog (Fsp³ = 0.231), all sourced from the same vendor's datasheets . Elevated Fsp³ correlates with improved clinical attrition rates in drug discovery because higher three-dimensionality reduces flat aromatic stacking, a known driver of promiscuous binding and poor selectivity [1].

Molecular complexity Fsp³ Drug-likeness

Two Hydrogen Bond Donors Versus Three in the Cyclopropyl Sulfonamide Analog Improves Predicted Passive Permeability

The target compound possesses exactly two hydrogen bond donors (HBDs: the two boronic acid –OH groups), whereas the N-cyclopropyl analog (CAS 1704121-07-2) has three HBDs due to an additional sulfonamide N–H . Each additional HBD is estimated to reduce passive permeability by approximately 10-fold based on the established Lipinski and Veber guidelines for oral drug space, where HBD ≤ 3 is a key criterion. The absence of the sulfonamide N–H in the target compound eliminates a polar hydrogen that would otherwise require desolvation during membrane translocation.

Hydrogen bonding Permeability Oral bioavailability

98% Purity Specification Provides a 3-Percentage-Point Advantage Over the Phenyl Analog for Cross-Coupling Stoichiometry Control

The target compound is supplied at a certified purity of 98% (HPLC) by Fluorochem, compared to 95% for the phenyl analog (CAS 1449132-62-0) from the same vendor . In palladium-catalyzed Suzuki–Miyaura reactions, the boronic acid is typically used in slight excess (1.1–1.5 equiv) relative to the aryl halide coupling partner. A 3% impurity difference can propagate into significant yield deviations when scaling from discovery (milligram) to process (gram-to-kilogram) scales, particularly if impurities include boronic acid anhydrides (boroxines) that alter the effective stoichiometry of the active coupling species.

Purity Cross-coupling Procurement specification

Naphthalene Sulfonamide Boronate Scaffold Demonstrates Antiproliferative IC₅₀ of ~6.9 μM in MCF-7, 2.7-Fold More Potent Than Bortezomib Under Identical Conditions

Although the exact target compound has not been tested in published biological assays, the aromatic sulfonyl naphthalene boronate scaffold from which it derives has been validated in a peer-reviewed proteasome inhibitor study. Compounds 2a (IC₅₀ = 6.942 μM) and 2c (IC₅₀ = 6.905 μM) bearing 4-aromatic sulfonyl naphthalene-based scaffolds and a Leu-boronic acid warhead demonstrated 2.65-fold higher antiproliferative potency than the FDA-approved proteasome inhibitor bortezomib (IC₅₀ = 18.37 μM) against the MCF-7 breast cancer cell line [1]. This scaffold advantage—attributed to the non-peptide naphthalene sulfonamide core—offers a validated starting point for hit-to-lead optimization, where the target compound's 4-methylpiperidine substituent provides a distinct vector for exploring structure-activity relationships.

Proteasome inhibition Anticancer Scaffold validation

Tertiary Sulfonamide Architecture Eliminates a Polar N–H While Retaining the Electron-Withdrawing Sulfonyl Group for Tuning Boronic Acid Reactivity

The target compound features a tertiary sulfonamide (S(=O)₂–N(CH₂)₂), which lacks the hydrogen-bond-donating N–H present in secondary sulfonamide analogs such as the N-cyclopropyl derivative (CAS 1704121-07-2). The sulfonyl group remains intact as a strong electron-withdrawing group (Hammett σₚ ≈ +0.70 for –SO₂NR₂), which modulates the Lewis acidity of the boronic acid and thus its Suzuki coupling reactivity and proteasome active-site binding. However, by removing the sulfonamide N–H, the target compound reduces the total polar surface area (TPSA) burden and eliminates a potential metabolic liability (N-dealkylation or N-oxidation), while maintaining a comparable electronic environment at the boron center .

Sulfonamide type Boronic acid reactivity SAR design

High-Value Application Scenarios for (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid in Medicinal Chemistry and Synthetic Methodology


Proteasome Inhibitor Hit-to-Lead Optimization Leveraging a Validated Naphthalene Sulfonamide Boronate Scaffold

The compound serves as a direct entry point into non-peptide 20S proteasome inhibitor development. The naphthalene sulfonamide boronate chemotype has demonstrated antiproliferative IC₅₀ values of ~6.9 μM in MCF-7 cells, outperforming bortezomib (18.37 μM) by 2.65-fold . The target compound's 4-methylpiperidine substituent provides a distinct vector for introducing diversity at the sulfonamide position, enabling systematic SAR exploration without the metabolic liabilities associated with peptide backbones. Research teams can use this compound as a core scaffold for parallel library synthesis, leveraging the boronic acid handle for late-stage diversification via Suzuki coupling.

Suzuki–Miyaura Cross-Coupling for Constructing Naphthalene-Containing Biaryl Libraries with Controlled Lipophilicity

With a LogP of 2.82 and 98% purity, the compound is pre-optimized for palladium-catalyzed cross-coupling reactions where stoichiometric precision is critical . Its naphthalene core introduces intrinsic fluorescence, enabling reaction monitoring by TLC visualization under UV light. The 4-methylpiperidine sulfonyl group provides sufficient steric bulk to influence regioselectivity in coupling reactions while maintaining solubility in standard organic solvents (THF, DMF, DMSO). This makes it suitable for both manual and automated parallel synthesis platforms targeting compound collections enriched in three-dimensional structures (Fsp³ = 0.375) .

Chemical Biology Probe Design Requiring Balanced Permeability and Fluorescence Detection

The combination of a naphthalene fluorophore (excitation ~280–320 nm, emission ~340–400 nm) with a tertiary sulfonamide (low HBD count of 2) yields a probe scaffold with favorable passive permeability characteristics for intracellular target engagement studies [1]. Unlike secondary sulfonamide analogs that carry an additional polar N–H, the target compound is predicted to cross lipid bilayers more readily based on the HBD ≤ 3 permeability guideline, while the boronic acid moiety enables reversible covalent engagement with diol- or Ser/Thr-containing biological targets.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting the Ubiquitin-Proteasome Pathway

With a molecular weight of 333.21 g/mol and 23 heavy atoms, the compound falls within fragment-like chemical space (MW ≤ 300 guideline, slightly above but within acceptable range for 'fragment-sized' leads). Its Fsp³ of 0.375 provides greater three-dimensional character than the dimethyl analog (Fsp³ 0.167) or cyclopropyl analog (Fsp³ 0.231), making it a valuable addition to fragment libraries seeking to escape 'flatland' chemical space . The boronic acid group serves as both a reversible covalent warhead and a synthetic handle for fragment elaboration via Suzuki coupling, enabling fragment-to-lead optimization pathways.

Quote Request

Request a Quote for (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.